4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine
Overview
Description
4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups on a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Medicine: It is employed in the design and synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound finds applications in the production of agrochemicals and advanced materials.
Future Directions
Trifluoromethylpyridines, including “4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine”, have found significant applications in the agrochemical and pharmaceutical industries . With ongoing research, it is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the synthesis of aminopyridines , which are key components in many pharmaceuticals and agrochemicals .
Mode of Action
It’s known to act as a reactant in the preparation of aminopyridines through amination reactions . It’s also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Biochemical Pathways
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially influence its pharmacokinetic properties, as fluorine is known to enhance the bioavailability of many drugs .
Result of Action
It’s known that similar compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
Action Environment
It’s known that the presence of fluorine atoms in the molecule could potentially enhance its stability and resistance to metabolic degradation .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in radical trifluoromethylation reactions, which are important in the synthesis of pharmaceuticals and agrochemicals . The trifluoromethyl group in this compound enhances its reactivity and allows it to form stable intermediates with carbon-centered radicals. These interactions are essential for the development of new drugs and materials.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of kinase enzymes, which play a pivotal role in cell signaling and regulation . By altering kinase activity, this compound can impact cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s trifluoromethyl group is particularly important for its binding affinity and specificity. For example, in the case of kinase inhibition, this compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can cause adverse effects such as toxicity and disruption of normal cellular functions . Studies have identified threshold doses beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for the compound’s activity and function, as it ensures that it reaches its intended targets within the cell . For instance, the compound may localize to the nucleus to interact with transcription factors or to the mitochondria to affect metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the direct halogenation of pyridine derivatives using bromine and fluorine sources under controlled conditions. Another approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the halogen atoms onto the pyridine ring.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using large-scale halogenation reactors. These reactors are designed to handle the exothermic nature of halogenation reactions and ensure the safe production of the compound. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated pyridine derivatives.
Substitution: The halogen atoms on the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Pyridine N-oxides: Resulting from oxidation reactions.
Hydrogenated Pyridines: Formed through reduction reactions.
Substituted Pyridines: Produced by substitution reactions with different nucleophiles and electrophiles.
Comparison with Similar Compounds
4-Bromo-2-fluorobenzotrifluoride: A related compound with a similar halogenated structure.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Another halogenated aromatic compound with a carboxylic acid group.
Uniqueness: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is unique due to its combination of halogen atoms on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its trifluoromethyl group, in particular, enhances its stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
4-bromo-2-fluoro-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFXSFBFEPFSAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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